Cas no 1439824-04-0 (tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate)

tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
- tert-butyl 3-[Bis(tert-butoxycarbonyl)amino]-5-(1-hydroxyethyl)pyrazole-1-carboxylate
- BS-50126
- Tert-butyl3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
- CS2505
- tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(1-hydroxyethyl)pyrazole-1-carboxylate
- AKOS024462390
- 1439824-04-0
- CS-0187671
- tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
- 1H-Pyrazole-1-carboxylic acid, 3-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(1-hydroxyethyl)-, 1,1-dimethylethyl ester
- MFCD22690763
- tert-Butyl 3-(di-(tert-Butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
-
- MDL: MFCD22690763
- Inchi: InChI=1S/C20H33N3O7/c1-12(24)13-11-14(21-23(13)17(27)30-20(8,9)10)22(15(25)28-18(2,3)4)16(26)29-19(5,6)7/h11-12,24H,1-10H3
- InChI Key: GZCNNOZZDUPMKM-UHFFFAOYSA-N
- SMILES: CC(C1=CC(=NN1C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 427.23185040g/mol
- Monoisotopic Mass: 427.23185040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 11
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 120Ų
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T080430-100mg |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 100mg |
$ 645.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN883-200mg |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95+% | 200mg |
1596.0CNY | 2021-07-15 | |
Chemenu | CM188374-1g |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 1g |
$717 | 2023-02-02 | |
Chemenu | CM188374-1g |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 1g |
$594 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN883-50mg |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95+% | 50mg |
639.0CNY | 2021-07-15 | |
Chemenu | CM188374-5g |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 5g |
$1786 | 2021-08-05 | |
Alichem | A049000256-1g |
tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 1g |
$597.21 | 2022-04-02 | |
Aaron | AR001JDU-100mg |
1H-Pyrazole-1-carboxylic acid, 3-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(1-hydroxyethyl)-, 1,1-dimethylethyl ester |
1439824-04-0 | 95% | 100mg |
$129.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH549-250mg |
1H-Pyrazole-1-carboxylic acid, 3-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(1-hydroxyethyl)-, 1,1-dimethylethyl estertert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 250mg |
¥903.0 | 2024-04-24 | |
eNovation Chemicals LLC | Y0988961-1g |
tert-butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate |
1439824-04-0 | 95% | 1g |
$700 | 2025-02-24 |
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate Related Literature
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate: A Comprehensive Overview
The compound tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate, with the CAS number 1439824-04-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule's structure features a pyrazole ring substituted with a tert-butyl group, a bis(tert-butoxycarbonyl)amino group, and a hydroxyethyl group, making it a versatile scaffold for further functionalization and exploration.
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors, contributing to their role in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyrazole-containing compounds can exhibit potent anti-inflammatory and anticancer activities. The presence of the bis(tert-butoxycarbonyl)amino group in this compound suggests that it may serve as a precursor for generating bioactive molecules through controlled deprotection strategies. This feature is particularly valuable in medicinal chemistry, where precise control over functional groups is essential for optimizing pharmacokinetic properties.
The synthesis of tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate involves multi-step processes that showcase the versatility of modern organic synthesis techniques. Key steps include the formation of the pyrazole ring, followed by selective protection and substitution reactions to introduce the desired substituents. The use of tert-butyl groups as protecting agents is a common strategy in organic synthesis, as they provide stability during reaction sequences while being easily removable under specific conditions. This compound's structure also includes a hydroxyethyl group, which can participate in hydrogen bonding and potentially enhance its solubility or bioavailability when incorporated into larger molecules.
In terms of applications, this compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it can be used as a building block for constructing peptidomimetics or other bioactive agents. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore various structural analogs with improved biological profiles. Recent advancements in computational chemistry have also facilitated the design and optimization of such compounds by predicting their binding affinities to target proteins, thereby accelerating drug discovery efforts.
From an environmental standpoint, understanding the fate and behavior of compounds like tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate is crucial for ensuring sustainable chemical practices. Studies on their degradation pathways under different environmental conditions can provide insights into their potential impact on ecosystems. Additionally, exploring green chemistry approaches for synthesizing such compounds could reduce their ecological footprint while maintaining their utility in research and development.
In conclusion, tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate represents a valuable tool in contemporary organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal candidate for further exploration into its biological activities and applications. As research continues to uncover new insights into its properties and potential uses, this compound will likely play an increasingly important role in advancing medicinal chemistry and related fields.
1439824-04-0 (tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate) Related Products
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2279938-29-1(Alkyne-SS-COOH)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 61549-49-3(9-Decenenitrile)
